

In-Depth Technical Guide to BY13: A Novel SRC-3 PROTAC Degrader

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BY13**, a potent and selective Steroid Receptor Coactivator-3 (SRC-3) PROTAC (Proteolysis-Targeting Chimera) degrader. **BY13** is under investigation as a promising therapeutic agent for endocrine-resistant breast cancer. This document details the mechanism of action, key experimental data, and detailed protocols for the evaluation of **BY13**, intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Core Concepts and Mechanism of Action

BY13 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to specifically eliminate the SRC-3 protein. SRC-3, also known as Amplified in Breast Cancer 1 (AIB1), is a nuclear receptor coactivator that is frequently overexpressed in breast cancer and plays a crucial role in the development of resistance to endocrine therapies. [1][2]

The mechanism of action of **BY13** follows the PROTAC paradigm: one end of the **BY13** molecule binds to the SRC-3 protein, while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity facilitates the ubiquitination of SRC-3, marking it for degradation by the 26S proteasome.[1][3] By degrading SRC-3, **BY13** effectively blocks the downstream signaling of the estrogen receptor (ER), a key driver of growth in the majority of breast cancers.[1][2] This targeted degradation strategy offers a potential advantage



over traditional inhibitors, as it can overcome resistance mechanisms that arise from protein overexpression or mutations in the target protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BY13** in various in vitro assays.

Table 1: In Vitro Degradation Activity of BY13

Cell Line	Target Protein	DC50 (μM)	Maximum Degradation (%)	Time for Max. Degradation (h)
MCF-7	SRC-3	0.031	71% (at 1 μM)	36
MCF-7	ERα	-	85% (at 1 μM)	24
LCC2	SRC-3	-	>90%	36
LCC2	ΕRα	-	>90%	36

DC50: Half-maximal degradation concentration. Data compiled from multiple sources.[3]

Table 2: In Vitro Anti-proliferative Activity of BY13

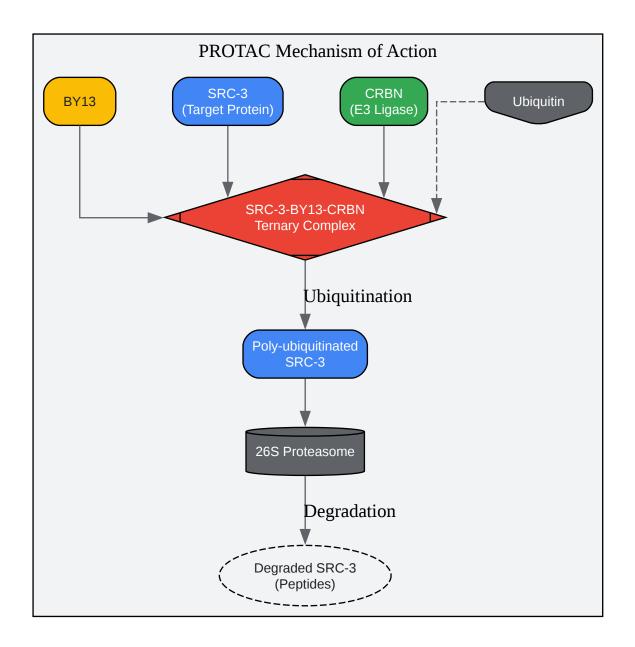
Cell Line	Description	IC50 (µM)
MCF-7	ER-positive, endocrine- sensitive breast cancer	0.003
LCC2	Tamoxifen-resistant MCF-7 subline	0.35
MCF-7 D538G/Y537S/EGFR	ER-mutant, endocrine-resistant breast cancer	0.1

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[3]



Signaling Pathways and Experimental Workflows

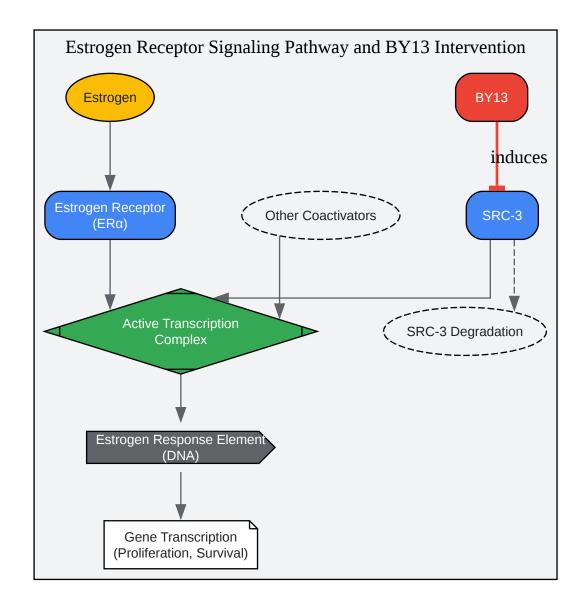
To visually represent the complex biological processes involved in the action of **BY13**, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of **BY13**-mediated SRC-3 degradation.

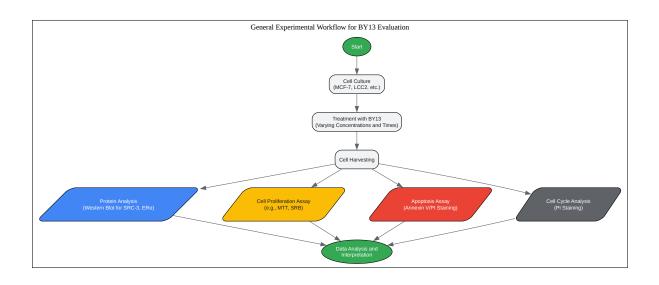




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Caption: Impact of BY13 on the ER signaling pathway.





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